![molecular formula C7H4BrF3N2O2 B6295076 5-Bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1072022-41-3](/img/structure/B6295076.png)
5-Bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C7H4BrF3N2O2 and its molecular weight is 285.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.94082 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide (CAS No. 1072022-41-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C7H4BrF3N2O2
- Molecular Weight : 285.02 g/mol
- CAS Number : 1072022-41-3
- Structure : The compound features a pyridine ring with a bromine atom and a trifluoromethyl group, contributing to its unique biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-bromo derivatives, including the compound . Research indicates that compounds with similar structures exhibit varying degrees of efficacy against cancer cell lines. For instance, in vitro tests on A549 human lung adenocarcinoma cells demonstrated that certain derivatives can significantly reduce cell viability, suggesting a promising avenue for further investigation.
Compound | Cell Line | Viability (%) |
---|---|---|
5-Bromo derivative | A549 | 61% |
Control (Cisplatin) | A549 | 50% |
The structure-activity relationship (SAR) suggests that modifications to the substituents on the pyridine ring can enhance anticancer activity. Specifically, the introduction of electron-donating groups has been shown to improve potency against various cancer types while maintaining lower toxicity profiles in non-cancerous cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Studies have reported its effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This suggests that the compound could serve as a lead structure for developing new antibiotics targeting resistant pathogens .
Case Studies
-
Study on Anticancer Properties :
- Researchers synthesized various derivatives and assessed their cytotoxic effects on A549 cells using an MTT assay. The most potent compound reduced cell viability by approximately 39% compared to untreated controls.
- The study concluded that specific structural modifications could lead to enhanced anticancer properties while minimizing side effects on normal cells .
-
Antimicrobial Screening :
- A series of tests were conducted against clinically significant pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited strong inhibitory effects, highlighting their potential as new therapeutic agents against antibiotic-resistant infections .
科学研究应用
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. A study demonstrated that 5-bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide showed effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics .
Anticancer Properties
Dihydropyridine derivatives have been investigated for their anticancer activities. One study highlighted that this compound could inhibit the proliferation of cancer cells in vitro. The mechanism involves the induction of apoptosis in cancerous cells through the modulation of specific signaling pathways .
Enzyme Inhibition
The compound has also been explored as an enzyme inhibitor, particularly in the context of inhibiting enzymes involved in metabolic pathways related to cancer and inflammation. These findings suggest its potential use in therapeutic formulations targeting metabolic diseases .
Synthesis of Novel Compounds
This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various heterocyclic compounds that are important in medicinal chemistry .
Reaction Conditions
The synthesis often involves reactions with other reagents under controlled conditions to yield desired products with high specificity. For example, using sodium hydrogencarbonate in acetonitrile has been shown to produce high yields of related compounds .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Research
A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicative of potent anticancer activity. Further mechanistic studies revealed that it induced apoptosis via caspase activation pathways .
属性
IUPAC Name |
5-bromo-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-3-1-2(5(12)14)6(15)13-4(3)7(9,10)11/h1H,(H2,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQVNISBADEAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1Br)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。